Methyl 12-nitrododecanoate

Description

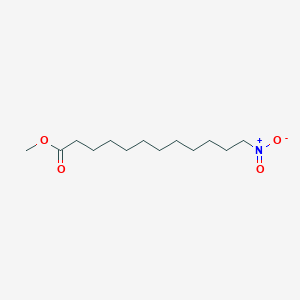

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 12-nitrododecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-18-13(15)11-9-7-5-3-2-4-6-8-10-12-14(16)17/h2-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVAZOSTYXOYOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456997 | |

| Record name | Dodecanoic acid, 12-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13154-47-7 | |

| Record name | Dodecanoic acid, 12-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 12 Nitrododecanoate and Analogous Nitrated Fatty Esters

Direct Nitration Approaches

Direct nitration methods are primarily employed for the synthesis of nitrated unsaturated fatty acid esters. These reactions typically involve the addition of a nitrating agent across a carbon-carbon double bond.

Nitration of Unsaturated Fatty Acid Esters (e.g., methyl oleate)

The direct nitration of unsaturated fatty acid esters, such as methyl oleate, serves as a common route to analogous nitrated lipids. This process involves the reaction of the double bond with a nitrating species, leading to the formation of nitroalkene derivatives. researchgate.net For instance, the reaction of oleic acid with nitrogen dioxide (*NO2) results in the formation of a mixture of nitro-oleic acid isomers. uri.edunih.gov

A significant challenge in the direct nitration of unsaturated fatty esters is the lack of control over regioselectivity and stereoselectivity. masterorganicchemistry.com The nitration of oleic acid, for example, yields a mixture of products, including two vinyl isomers (9-nitro and 10-nitro) and two allyl isomers. uri.edunih.gov The vinyl isomers often show a degree of regioselectivity, with a preference for the 10-nitro-oleic acid isomer in a ratio of approximately 1.8:1 over the 9-nitro isomer. uri.edunih.gov In contrast, the formation of allylic isomers does not exhibit this regioselectivity. uri.edu Furthermore, the reaction can induce cis-trans isomerization of the double bond. uri.edunih.gov The complex mixture of isomers necessitates extensive chromatographic purification to isolate specific products. arkat-usa.org

| Isomer Type | Position of Nitro Group | Observed Regioselectivity |

|---|---|---|

| Vinyl | 9-nitro | Forms a mixture with the 10-nitro isomer. |

| Vinyl | 10-nitro | Preferred vinyl isomer (approx. 1.8:1 ratio over 9-nitro). uri.edunih.gov |

| Allyl | Various positions | Low regioselectivity observed. uri.edu |

Utilization of Specific Nitrating Reagents (e.g., acetyl nitrate (B79036), nitrogen tetroxide)

Various nitrating reagents can be employed for the direct nitration of unsaturated fatty esters.

Nitrogen Tetroxide (N2O4): This reagent exists in equilibrium with nitrogen dioxide (NO2) and is a powerful oxidizing and nitrating agent. mdpi.comnih.gov Its reaction with alkenes can proceed through both NO2 and N2O4 as the reactive species, leading to the formation of dinitro and nitro-nitrite adducts. youtube.com The reaction mechanism is believed to involve radical intermediates. youtube.com

Acetyl nitrate (CH3C(O)ONO2): This is a mixed anhydride (B1165640) of nitric and acetic acids and is a potent nitrating agent. It can be prepared from acetic anhydride and nitric acid. While extensively used for the nitration of aromatic compounds, its application to alkenes also proceeds, often generated in situ.

Radical Addition Mechanisms in Nitration (e.g., nitrogen dioxide radical addition to double bonds)

The nitration of unsaturated fatty acids is understood to proceed via a radical-mediated mechanism. The nitrogen dioxide radical (•NO2) plays a central role in the formation of fatty acid nitroalkenes. researchgate.net Two primary mechanisms have been proposed. One pathway involves the direct addition of •NO2 to one of the double bonds, creating a non-stabilized radical intermediate. This intermediate can then react further. researchgate.net Another proposed mechanism involves the reversible addition of a •NO2 radical to the alkene, forming the more stable of the two possible carbon-centered radicals. A second •NO2 molecule then adds to this radical intermediate. rsc.orgmdpi.com Studies using 15N nuclear polarization have provided evidence consistent with the separate addition of two nitrogen dioxide radicals. wikipedia.org This radical mechanism helps to explain the formation of multiple isomers observed during the direct nitration of unsaturated fatty esters. researchgate.net

Step-by-Step Synthetic Strategies

To overcome the selectivity issues inherent in direct nitration, multi-step synthetic strategies are employed. These methods allow for the precise placement of the nitro group, which is particularly important for the synthesis of terminally nitrated saturated esters like methyl 12-nitrododecanoate.

Nitro-Aldol Condensation (Henry Reaction) as a Key Step

The Henry reaction, or nitro-aldol condensation, is a classical and powerful carbon-carbon bond-forming reaction that is central to the synthesis of many nitro compounds. nih.govresearchgate.net This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, resulting in the formation of a β-nitro alcohol. nih.govresearchgate.net The products of the Henry reaction are highly versatile and can be readily converted into other functional groups, such as nitroalkenes through dehydration or β-amino alcohols via reduction of the nitro group. nih.govresearchgate.net

For the synthesis of a long-chain terminal nitro-ester like this compound, a plausible synthetic route would involve the Henry reaction between nitromethane (B149229) and a long-chain aldehyde ester. This can be conceptualized in the following steps:

Preparation of the Aldehyde Precursor: The synthesis would begin with a precursor such as methyl 12-hydroxydodecanoate. This can be synthesized through various methods, including biotechnological approaches. frontiersin.org

Oxidation to the Aldehyde: The terminal alcohol group of methyl 12-hydroxydodecanoate would then be oxidized to an aldehyde to form methyl 11-oxoundecanoate.

Henry Reaction: The resulting aldehyde, methyl 11-oxoundecanoate, would then undergo a Henry reaction with nitromethane in the presence of a base. This would form methyl 12-nitro-11-hydroxy-dodecanoate.

Deoxygenation: The final step would involve the removal of the hydroxyl group at the 11-position to yield the target compound, this compound.

The Henry reaction has been utilized in the synthesis of specific regioisomers of nitro-oleic acid, demonstrating its utility in the controlled synthesis of nitrated fatty acids. researchgate.net

| Reaction Step | Reactants | Product | Purpose |

|---|---|---|---|

| Oxidation | Methyl 12-hydroxydodecanoate, Oxidizing Agent | Methyl 11-oxoundecanoate | To create the aldehyde functionality required for the Henry reaction. |

| Henry Reaction | Methyl 11-oxoundecanoate, Nitromethane, Base | Methyl 12-nitro-11-hydroxy-dodecanoate | To form the carbon-carbon bond and introduce the nitro group. nih.govresearchgate.net |

| Deoxygenation | Methyl 12-nitro-11-hydroxy-dodecanoate, Reducing Agent | This compound | To remove the hydroxyl group and obtain the final saturated nitro ester. |

Precursor Selection for Regiochemical Control

The regiochemical outcome of the synthesis, meaning the specific placement of the nitro group on the fatty acid chain, is determined by the choice of starting materials. researchgate.net The nitro-aldol condensation brings together two precursor molecules: a nitroalkane and an aldehyde. By carefully selecting the chain lengths of these two precursors, chemists can control the final position of the nitro group.

For instance, in the synthesis of a generic nitrated fatty ester, the long-chain fatty acid is conceptually split at the desired location of the nitroalkene. One part is synthesized as a nitroalkane, and the other as an aldehyde. The subsequent condensation reaction joins these two fragments, establishing the carbon skeleton with the nitro group at the predetermined position.

A common strategy involves starting with a bromo-functionalized fatty acid or alcohol. The bromo group can be converted to a nitro group, and the carboxylic acid or alcohol can be protected and then converted to an aldehyde, respectively. researchgate.netresearchgate.net This modular approach allows for the synthesis of a variety of regioisomers by simply changing the starting bromo-functionalized precursor.

Base Catalysis in Nitro-Aldol Condensation (e.g., DBU, t-BuOK)

The nitro-aldol (Henry) reaction is a base-catalyzed carbon-carbon bond-forming reaction. organic-chemistry.orgscirp.org The base plays a critical role in deprotonating the α-carbon of the nitroalkane to form a nitronate anion. This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a β-nitro alcohol. wikipedia.org

The choice of base can influence the reaction's efficiency and yield. Commonly used bases for this transformation include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and potassium tert-butoxide (t-BuOK). nih.govsfrbm.org These strong, non-nucleophilic bases are effective in generating the nitronate anion without competing in side reactions. The selection between DBU and t-BuOK can depend on the specific substrates and desired reaction conditions. nih.gov In some procedures, only a catalytic amount of the base is necessary to promote the reaction. organic-chemistry.orgscirp.org

| Base | Chemical Name | Key Characteristics | Typical Application in Nitro-Aldol Condensation |

|---|---|---|---|

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Strong, non-nucleophilic, sterically hindered amine base. | Used to catalyze the condensation between a nitroalkane and an aldehyde to form a β-nitro alcohol. nih.govsfrbm.org |

| t-BuOK | Potassium tert-butoxide | Strong, non-nucleophilic alkoxide base. | Effectively deprotonates the α-carbon of the nitroalkane to initiate the condensation reaction. nih.gov |

Intermediate Functionalization and Modification (e.g., O-acetylation of nitro alcohols)

Following the nitro-aldol condensation, the resulting β-nitro alcohol is typically not the final desired product. To form the nitroalkene moiety, the hydroxyl group needs to be converted into a good leaving group. A common and effective method for this is O-acetylation. nih.govsfrbm.org

The β-nitro alcohol intermediate is treated with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine. highfine.com This reaction converts the hydroxyl group into an acetate (B1210297) ester. The acetate is a much better leaving group than the original hydroxyl group, facilitating the subsequent elimination reaction. highfine.com This intermediate functionalization is a critical step that sets the stage for the formation of the carbon-carbon double bond of the nitroalkene.

Elimination Reactions for Nitroalkene Moiety Formation (e.g., E2 elimination, dehydroacetylation)

With the hydroxyl group of the β-nitro alcohol activated as an acetate ester, the final step in forming the nitroalkene is an elimination reaction. This is typically an E2 (bimolecular elimination) reaction, where a base removes a proton from the carbon adjacent to the nitro group, and the acetate leaving group departs simultaneously, resulting in the formation of a double bond. mdpi.com

This dehydroacetylation can be promoted by a mild base. nih.gov The choice of base and reaction conditions can influence the stereochemistry of the resulting double bond (i.e., whether the E or Z isomer is predominantly formed). The formation of the conjugated nitroalkene system is the final key transformation in the synthesis of these biologically active lipids. mdpi.com

Ester Protection and Deprotection Strategies in Synthesis (e.g., methyl esters, allyl esters)

Throughout the synthesis of nitrated fatty acids, the carboxylic acid functional group often needs to be protected to prevent it from interfering with the reactions at the other end of the molecule. This is typically achieved by converting the carboxylic acid into an ester. nih.gov

Commonly used protecting groups for the carboxylic acid are methyl esters and allyl esters. nih.gov

Methyl esters are easily synthesized but their removal (deprotection) to regenerate the free carboxylic acid can require harsh conditions, such as refluxing in strong acid (e.g., 6 M HCl) or enzymatic hydrolysis, which might not be compatible with the sensitive nitroalkene functionality. nih.gov However, some enzymatic methods, like using Candida Antarctica lipase (B570770) B, have been employed for a milder deprotection. nih.gov

The choice between a methyl and an allyl ester protecting group is therefore a strategic one, balancing the ease of formation with the conditions required for removal at the end of the synthesis.

| Protecting Group | Protection Method | Deprotection Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Methyl Ester | Reaction of the carboxylic acid with methanol, often under acidic catalysis. | Harsh conditions: 6 M HCl reflux or enzymatic hydrolysis (e.g., lipase). nih.govnih.gov | Easy and inexpensive to synthesize. nih.gov | Harsh deprotection conditions can be incompatible with sensitive functional groups. nih.gov |

| Allyl Ester | Reaction of the carboxylic acid with allyl alcohol, often under acidic catalysis. nih.gov | Mild conditions: Catalytic palladium and a scavenger (e.g., formic acid). nih.gov | Mild deprotection conditions lead to higher yields with sensitive molecules. nih.gov | May be more expensive than methyl esters. |

Alternative Synthetic Routes (e.g., Nitroselenation and Nitromercuration)

While the nitro-aldol condensation approach offers excellent regiochemical control, alternative methods exist for the synthesis of nitrated fatty esters, particularly when a mixture of regioisomers is acceptable or desired. Nitroselenation and nitromercuration are two such methods. nih.govsfrbm.org

In nitroselenation , an alkene (such as the double bond in an unsaturated fatty acid) is treated with a selenium-containing reagent and a nitrating agent. This activates the double bond towards nitration. sfrbm.orgmdpi.com The resulting nitro-selenyl intermediate can then be oxidized, leading to an elimination reaction that forms the nitroalkene and regenerates the selenium reagent. mdpi.com This method often produces a nearly equimolar mixture of regioisomers when applied to a monounsaturated fatty acid like oleic acid. sfrbm.org

Nitromercuration is a similar process that uses mercury-based reagents to activate the double bond for nitration. nih.gov While it has been used in other synthetic contexts, nitroselenation is generally the preferred method for the synthesis of nitrated fatty acids. nih.gov These methods are particularly useful for preparing isotopically labeled standards for analytical purposes. nih.gov

Control of Regioisomeric and Stereoisomeric Purity in Synthetic Outcomes

The biological activity of nitrated fatty acids can be highly dependent on their specific structure, including the position and geometry of the nitroalkene. Therefore, controlling the regioisomeric and stereoisomeric purity of the synthetic product is of paramount importance.

Regioisomeric purity , as discussed earlier, is primarily controlled by the synthetic strategy. The step-by-step approach centered around the nitro-aldol condensation provides a high degree of regiochemical control, as the position of the nitro group is dictated by the specific aldehyde and nitroalkane precursors used. researchgate.net In contrast, methods like nitroselenation of unsaturated fatty acids typically yield mixtures of regioisomers. sfrbm.org

Stereoisomeric purity refers to the geometry of the double bond, which can exist as either the E (trans) or Z (cis) isomer. The elimination step that forms the nitroalkene is crucial for controlling this aspect. The choice of base and reaction conditions for the dehydroacetylation of the β-nitro acetoxy intermediate can influence the E/Z ratio of the final product. nih.gov Careful optimization of these conditions is necessary to achieve high stereoselectivity for the desired isomer. While many biological studies have utilized mixtures of isomers, the synthesis of pure, single isomers is becoming increasingly important for elucidating specific structure-activity relationships. researchgate.netnih.gov

Methodological Advancements in Synthetic Yield and Efficiency

One documented synthesis of this compound resulted in a 64% yield. nih.gov This method involved the purification of the crude product by column chromatography, a standard but crucial step for isolating the target compound. nih.gov The efficiency of such syntheses is often dependent on the precise control of reaction parameters and the effectiveness of the purification process.

Research into analogous nitrated fatty esters has explored various synthetic strategies, yielding a range of efficiencies that highlight the impact of molecular structure and chosen methodology. For instance, the synthesis of (E)-Methyl 12-Nitrooctadec-12-enoate, a structurally related unsaturated nitrated ester, was achieved with a 42% yield. nih.gov In contrast, the synthesis of Methyl 13-hydroxy-12-nitrooctadecanoate, which introduces a hydroxyl group, proceeded with a significantly higher yield of 82%. nih.gov This variation underscores the influence of neighboring functional groups on the reaction's efficiency.

Broader advancements in the synthesis of nitrated fatty acids have centered on several key strategies. nih.govresearchgate.net These include:

Direct Nitration: Utilizing a nitrogen dioxide source applied directly to unsaturated fatty acids. nih.gov

Nitroselenation/Nitromercuriation: A two-step method that activates a double bond to facilitate nitration, often used to generate nitroalkenes. nih.govresearchgate.net

The choice of synthetic strategy is often a trade-off between yield, purity, and the ability to produce specific isomers. While methods like nitroselenation can be convenient for producing mixtures of isomers, full synthetic approaches are necessary when a single, specific regioisomer is required. nih.gov

General advancements in nitration reactions also inform the synthesis of nitrated fatty esters. For example, methods have been developed for the nitration of polyols using a nitrating solution of a nitrate salt and sulfuric acid, which can achieve yields exceeding 90%. google.com While applied to different starting materials, these highly efficient nitration techniques suggest potential avenues for optimizing the synthesis of nitrated fatty acids and their esters.

The table below summarizes the reported yields for this compound and related analogous nitrated fatty esters, illustrating the variability in synthetic efficiency.

| Compound | Reported Yield | Key Synthetic Feature/Method |

|---|---|---|

| This compound | 64% | Purification by column chromatography nih.gov |

| (E)-Methyl 12-Nitrooctadec-12-enoate | 42% | Synthesis of an unsaturated nitro-ester nih.gov |

| Methyl 13-hydroxy-12-nitrooctadecanoate | 82% | Synthesis involving a nitro-aldol condensation to form a hydroxylated product nih.gov |

Further improvements in yield and efficiency are anticipated through the continued optimization of reaction conditions, the development of more selective catalysts, and the refinement of purification technologies to minimize product loss.

Chemical Reactivity and Transformation Mechanisms of Methyl 12 Nitrododecanoate

Electrophilic Character of the Nitroalkene Moiety

The nitroalkene group in methyl 12-nitrododecanoate possesses a significant electrophilic character. nih.govpnas.org This property arises from the electron-withdrawing nature of the nitro group (NO₂), which polarizes the carbon-carbon double bond. This polarization results in a partial positive charge on the β-carbon (the carbon atom adjacent to the carbon bearing the nitro group), making it susceptible to attack by nucleophiles. nih.govacs.org The electrophilicity of the β-carbon is a key determinant of the compound's reactivity, facilitating its participation in a range of chemical reactions. pnas.orgacs.org

Nucleophilic Addition Reactions (e.g., Michael Addition)

The electrophilic nature of the β-carbon in this compound makes it a prime candidate for nucleophilic addition reactions, most notably the Michael addition. masterorganicchemistry.comadichemistry.com This reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound or, in this case, a nitroalkene. masterorganicchemistry.comadichemistry.comchemistrysteps.com

The conjugate addition to the β-carbon of this compound follows the general mechanism of a Michael reaction. masterorganicchemistry.comadichemistry.com The process is initiated by the attack of a nucleophile on the electron-deficient β-carbon. masterorganicchemistry.com This attack leads to the formation of a resonance-stabilized carbanion intermediate, where the negative charge is delocalized between the α-carbon and the oxygen atoms of the nitro group. adichemistry.com Subsequent protonation of this intermediate yields the final adduct. masterorganicchemistry.comadichemistry.com This 1,4-addition is often thermodynamically favored over the 1,2-addition to the carbon of the nitro group. masterorganicchemistry.comadichemistry.com

A variety of nucleophiles can participate in the Michael addition with this compound. Biologically relevant nucleophiles such as the thiol groups of cysteine residues in proteins and the imidazole (B134444) ring of histidine are particularly important. nih.gov The addition of thiols to nitroalkenes is a well-documented reaction, leading to the formation of a stable carbon-sulfur bond. nih.gov Similarly, the nitrogen atoms of the imidazole ring can act as nucleophiles, forming adducts with the nitroalkene. nih.govpnas.org These adduction reactions are significant as they represent a mechanism for the covalent modification of biological molecules. nih.gov

An important aspect of the Michael addition to nitroalkenes is the potential for reversibility. nih.govethz.chbeilstein-journals.org The stability of the resulting adduct depends on several factors, including the nature of the nucleophile and the reaction conditions. masterorganicchemistry.comnih.gov For some nucleophiles, the addition can be reversible, meaning the adduct can dissociate back to the original nitroalkene and nucleophile. nih.govethz.ch This reversibility has significant chemical implications, as it allows for a dynamic equilibrium to be established. In a biological context, this means that the covalent modification of proteins by nitro-fatty acids can be a transient event, allowing for the regulation of protein function. nih.gov The reversible nature of these adducts suggests that nitro-fatty acids can act as signaling molecules that can be "switched on and off."

Nitric Oxide (NO) Release Mechanisms from Nitroalkene Structures

In addition to undergoing nucleophilic addition, nitroalkene structures like this compound can release nitric oxide (NO), a key signaling molecule in various physiological processes. nih.govpnas.orgnih.govnih.gov

One of the proposed mechanisms for NO release from nitroalkenes is a pathway related to the Nef reaction. nih.govmdma.ch The classical Nef reaction involves the acid- or base-catalyzed conversion of a primary or secondary nitroalkane to a carbonyl compound. mdma.chresearchgate.netorganicreactions.orgslideshare.net In the context of nitroalkenes, a modified version of this reaction can lead to the liberation of NO. nih.gov While the precise steps for nitroalkenes are a subject of ongoing research, the general concept involves the transformation of the nitro group, ultimately leading to the cleavage of the carbon-nitrogen bond and the release of nitric oxide. nih.govresearchgate.net This process highlights the dual reactivity of nitro-fatty acids, acting as both electrophiles and NO donors. nih.govpnas.org

Rearrangement to Nitrite (B80452) Ester and Subsequent Homolysis

The rearrangement is believed to proceed through a homolytic cleavage of the carbon-nitrogen bond, forming an alkyl radical and a nitrogen dioxide radical (•NO₂). rsc.orgresearchgate.net These radicals can then recombine through the oxygen atom of the nitrogen dioxide radical to form the alkyl nitrite ester. researchgate.net

Reaction Pathway:

R-NO₂ ⇌ [R• + •NO₂] → R-O-N=O

R = CH₃OOC(CH₂)₁₁-

This rearrangement is often the rate-determining step in the thermal decomposition of some nitro compounds. uri.edu The subsequent homolysis of the newly formed nitrite ester can then occur, typically at the weak O-N bond, to generate an alkoxy radical and a nitric oxide radical (•NO). rsc.org

Subsequent Homolysis:

R-O-N=O → R-O• + •NO

For this compound, this would result in the formation of a 12-methoxycarbonyldodecyloxy radical. The stability of the initial nitro compound versus the nitrite ester and the conditions required for this rearrangement (e.g., temperature, light) would need to be determined experimentally for this specific molecule. Theoretical studies on other nitroalkanes suggest that the nitro-nitrite rearrangement pathway can be kinetically unfavorable compared to other decomposition pathways at all temperatures. acs.org

Photochemical conditions, often involving UV light, can also facilitate the nitro-nitrite rearrangement. rsc.orgacs.org The process is believed to involve the initial excitation of the nitro-compound to a singlet or triplet state, followed by rearrangement. rsc.org

Interactions with Radical Species (e.g., nitrogen dioxide radical)

The long alkyl chain of this compound provides multiple sites for interaction with radical species, such as the nitrogen dioxide radical (•NO₂). The nitrogen dioxide radical is known to react with alkanes, typically through hydrogen abstraction, to initiate radical chain reactions. cam.ac.uk

In the case of this compound, the •NO₂ radical could abstract a hydrogen atom from one of the methylene (B1212753) groups (-CH₂-) in the dodecanoate (B1226587) chain. This would generate a secondary alkyl radical and nitrous acid (HONO).

Hydrogen Abstraction:

CH₃OOC(CH₂)₁₀CH₂-CH₂-NO₂ + •NO₂ → CH₃OOC(CH₂)₁₀CH•-CH₂-NO₂ + HONO

The resulting alkyl radical can then participate in a variety of subsequent reactions, including reacting with another •NO₂ molecule to form a dinitro compound or reacting with oxygen to form a peroxy radical, which can lead to a cascade of oxidative degradation products. nih.gov The reaction between an alkyl radical and nitrogen dioxide can result in the formation of either a nitroalkane or an alkyl nitrite. researchgate.net

The presence of the ester group and the terminal nitro group can influence the regioselectivity of the hydrogen abstraction, although the long alkyl chain offers numerous similar C-H bonds. The reactivity of polymers containing various functional groups with nitrogen dioxide has been shown to result in the formation of dinitro compounds and nitro nitrites. researchgate.net

It is also worth noting that the reaction of nitrogen dioxide with unsaturated fatty acids proceeds via addition to the double bond. nih.gov While this compound is a saturated ester, this highlights the reactivity of •NO₂ with different functionalities that could be present as impurities or introduced through other reactions.

Hydrolytic Stability and Ester Cleavage Reactions

The hydrolysis of the methyl ester group in this compound is a key reaction that affects its stability in aqueous environments. Ester hydrolysis can be catalyzed by either acid or base and results in the cleavage of the ester bond to yield a carboxylic acid and an alcohol. libretexts.orggeeksforgeeks.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound is a reversible reaction that yields 12-nitrododecanoic acid and methanol. libretexts.org The reaction is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.uk

Reaction:

CH₃OOC(CH₂)₁₁NO₂ + H₂O ⇌ (H⁺ catalyst) HOOC(CH₂)₁₁NO₂ + CH₃OH

The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of methanol. libretexts.org

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid and methanol. chemguide.co.uklibretexts.org The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. chemguide.co.uk

Reaction:

CH₃OOC(CH₂)₁₁NO₂ + NaOH → Na⁺⁻OOC(CH₂)₁₁NO₂ + CH₃OH

The irreversibility of this reaction is due to the deprotonation of the resulting carboxylic acid by the base to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol. chemistrysteps.com

The rate of hydrolysis of esters can be influenced by the length of the alkyl chain. Studies on the hydrolysis of long-chain alkyl esters have shown that the rate can be affected by factors such as micelle formation. scispace.com For long-chain esters, the hydrolysis rate may deviate from pseudo-first-order kinetics. scispace.com While specific kinetic data for this compound is not available, the general principles of ester hydrolysis apply. The presence of the terminal nitro group, being electron-withdrawing, might have a slight electronic effect on the reactivity of the distant ester group, but this is expected to be minimal due to the long intervening alkyl chain. Studies on the hydrolysis of nitro-substituted phenylmethanesulfonate (B8461500) esters have shown that the position of the nitro group influences the reaction mechanism. acs.org

Below is a summary of the hydrolysis reactions:

| Condition | Reactants | Products | Reversibility |

| Acidic | This compound, Water, Acid Catalyst | 12-Nitrododecanoic acid, Methanol | Reversible libretexts.org |

| Basic | This compound, Strong Base (e.g., NaOH) | Sodium 12-nitrododecanoate, Methanol | Irreversible chemguide.co.uk |

Advanced Analytical Methodologies for the Characterization and Quantification of Methyl 12 Nitrododecanoate

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Regioisomer and Stereoisomer Differentiation by MS Approaches

Mass spectrometry (MS) is a powerful tool for the structural elucidation of long-chain fatty acid esters, including the differentiation of isomers. For nitro-fatty acid derivatives like Methyl 12-nitrododecanoate, MS techniques, particularly when coupled with collision-induced dissociation (CID), provide critical data for identifying the specific location of the nitro group and distinguishing between regioisomers (e.g., Methyl 11-nitrododecanoate vs. This compound).

The mass spectrometric analysis of nitrated fatty acids typically involves monitoring for the characteristic neutral loss of the nitro group (NO₂, 46 Da) or related fragments like HNO₂. nih.gov High-resolution mass spectrometry can confirm the elemental composition of the parent molecule and its fragments. nih.gov

For more complex analyses, such as those involving nitro-fatty acids esterified in triglycerides, tandem mass spectrometry (MS/MS or MS²) and even further fragmentation (MS³) are employed. In these experiments, specific product ions are selected and fragmented again to reveal more detailed structural information. nih.gov For instance, the fragmentation pattern of diglyceride ions in MS² can help pinpoint the location of the nitro-fatty acyl chain on the glycerol (B35011) backbone. nih.gov While this compound is a simpler methyl ester, similar principles of fragmentation analysis would apply to differentiate it from its regioisomers. The fragmentation patterns would differ based on the position of the nitro group along the dodecanoate (B1226587) chain, influencing the stability and formation of various fragment ions.

It is important to note that this compound is an achiral molecule and does not have stereoisomers. Therefore, MS approaches for stereoisomer differentiation are not applicable to this specific compound, but they are crucial for related chiral nitro-fatty acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous confirmation of the molecular structure of this compound. Through various NMR experiments, the precise arrangement of atoms and their connectivity can be determined.

¹H NMR for Proton Environments and Coupling Patterns

Proton (¹H) NMR spectroscopy provides detailed information about the different chemical environments of protons in a molecule. In this compound, the key proton signals confirm the presence of the methyl ester and the nitroalkane functionalities.

A study on the synthesis of nitro-fatty acid derivatives provides the experimental ¹H NMR data for this compound. nih.gov The protons on the carbon adjacent to the nitro group (α-nitro protons) are significantly deshielded and appear as a triplet at approximately 4.32 ppm. nih.gov The protons of the methyl group in the ester functionality appear as a singlet at around 3.60 ppm. nih.gov The methylene (B1212753) protons adjacent to the carbonyl group of the ester appear as a triplet at 2.23 ppm. nih.gov The remaining methylene protons of the long alkyl chain produce a complex multiplet signal further upfield, typically in the range of 1.15-2.00 ppm. nih.gov

Table 1: Experimental ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| -CH₂-NO₂ | 4.32 | Triplet (t) | 6.9 |

| -O-CH₃ | 3.60 | Singlet (s) | N/A |

| -CH₂-C(O)O- | 2.23 | Triplet (t) | 7.5 |

| -CH₂-CH₂-NO₂ | 1.89 - 1.98 | Multiplet (m) | N/A |

| -CH₂-CH₂-C(O)O- | 1.50 - 1.60 | Multiplet (m) | N/A |

| -(CH₂)₇- | 1.15 - 1.38 | Multiplet (m) | N/A |

| Data sourced from a study on the activation of PPARγ by nitroalkene fatty acids. nih.gov |

The splitting patterns (multiplicity) of the signals, governed by the n+1 rule, confirm the connectivity of the proton environments. docbrown.info For example, the triplet observed for the α-nitro protons indicates that they are coupled to two adjacent protons on the neighboring carbon.

¹³C NMR for Carbon Skeleton Connectivity

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Since peak integration is generally not useful in ¹³C NMR, the number of distinct signals corresponds to the number of non-equivalent carbon atoms. libretexts.org

For this compound, the ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the carbon bonded to the nitro group, the methoxy (B1213986) carbon, and the carbons of the alkyl chain. The carbonyl carbon is the most deshielded, appearing at approximately 174.6 ppm. nih.gov The carbon atom attached to the electron-withdrawing nitro group appears significantly downfield at around 76.1 ppm. nih.gov The methoxy carbon of the ester group resonates at about 51.7 ppm. nih.gov The remaining methylene carbons of the dodecanoate chain appear in the upfield region of the spectrum. nih.gov

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| -C (O)O- | 174.6 |

| -C H₂-NO₂ | 76.1 |

| -O-C H₃ | 51.7 |

| -C H₂-C(O)O- | 34.3 |

| Alkyl Chain Carbons (-CH₂-) | 29.7, 29.6, 29.5, 29.2, 27.7, 26.6, 25.3 |

| Data sourced from a study on the activation of PPARγ by nitroalkene fatty acids. nih.gov |

Two-Dimensional NMR Techniques for Complex Structural Assignments

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish definitive structural assignments by showing correlations between different nuclei. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically over two or three bonds. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent methylene groups along the entire alkyl chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom to which they are attached (one-bond C-H correlation). ipb.pt It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal at 4.32 ppm would show a cross-peak with the carbon signal at 76.1 ppm, confirming the -CH₂-NO₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). ipb.pt It is crucial for piecing together the molecular structure by connecting different functional groups. For instance, an HMBC spectrum would show a correlation between the methyl protons of the ester group (δ ~3.60 ppm) and the carbonyl carbon (δ ~174.6 ppm), confirming the methyl ester moiety.

These 2D NMR experiments, used in combination, provide unambiguous confirmation of the structure of this compound. nih.gov

Stereochemical Assignment via NMR Spectral Analysis

As previously noted, this compound is an achiral molecule and thus does not possess stereoisomers. However, NMR spectroscopy is a primary method for determining the stereochemistry of related chiral molecules. Key NMR parameters used for stereochemical assignment include:

Coupling Constants (J-values): The magnitude of the coupling constant between protons on adjacent stereocenters can provide information about their dihedral angle, which helps in determining their relative configuration (e.g., cis/trans or syn/anti). beilstein-journals.org

Nuclear Overhauser Effect (NOE): NOE-based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy), detect protons that are close in space, regardless of whether they are connected through bonds. mdpi.com The presence of an NOE cross-peak between two protons indicates they are spatially proximate, which is critical for assigning stereochemistry. beilstein-journals.org

Solvent-Induced Shifts: Changing the NMR solvent can sometimes induce shifts in proton resonances that help in determining stereochemistry, particularly in systems like α,β-unsaturated compounds where a specific solvent like benzene (B151609) can cause preferential shielding of certain protons. rsc.org

While not directly applicable to the parent this compound, these NMR techniques would be essential for the structural elucidation of any of its chiral derivatives or precursors. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. vscht.cz

The IR spectrum of this compound is characterized by strong absorption bands that confirm the presence of both the nitroalkane and the aliphatic ester groups.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Nitroalkane (R-NO₂) | Asymmetric N-O Stretch | ~1550 | Strong |

| Symmetric N-O Stretch | ~1365 | Strong | |

| Aliphatic Ester (R-C(O)O-R') | Carbonyl (C=O) Stretch | 1750-1735 | Strong |

| C-O Stretch | 1300-1000 | Strong (two or more bands) | |

| Alkane (C-H) | C-H Stretch | 3000-2850 | Strong |

| C-H Bend | 1470-1350 | Variable | |

| Data compiled from general spectroscopy resources. vscht.czorgchemboulder.comuobabylon.edu.iq |

The two most prominent features in the IR spectrum are the strong carbonyl (C=O) stretching vibration of the ester group, which appears in the 1750-1735 cm⁻¹ region, and the two strong bands corresponding to the nitro (NO₂) group. vscht.czuobabylon.edu.iq For nitroalkanes, these are the asymmetric and symmetric stretching vibrations, which occur near 1550 cm⁻¹ and 1365 cm⁻¹, respectively. orgchemboulder.comuobabylon.edu.iq The presence of these characteristic bands provides conclusive evidence for the principal functional groups within the this compound structure.

Integration of Analytical Techniques (e.g., LC-MS, GC-MS) for the Characterization and Quantification of this compound

The comprehensive characterization and precise quantification of this compound, a nitrated fatty acid methyl ester, necessitates the strategic integration of advanced analytical methodologies. The complementary nature of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful approach to unambiguously identify and measure this compound in various matrices. The integration of these techniques leverages the strengths of each, ensuring robust and reliable analytical outcomes.

LC-MS is particularly well-suited for the analysis of thermally labile and less volatile compounds like this compound, minimizing the risk of degradation during analysis. nih.govlgcstandards.com In contrast, GC-MS offers high chromatographic resolution for volatile and thermally stable derivatives, and its extensive spectral libraries are invaluable for structural elucidation. nih.govetamu.edu The combination of both techniques, therefore, allows for a multi-faceted analytical strategy, enhancing the confidence in qualitative identification and the accuracy of quantitative measurements.

The typical workflow for the analysis of this compound involves the extraction of the analyte from the sample matrix, followed by derivatization if necessary, and subsequent analysis by both LC-MS and GC-MS. The data obtained from both platforms are then integrated to provide a complete profile of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), is a highly sensitive and specific technique for the analysis of nitrated lipids. nih.govsigmaaldrich.com For this compound, a reverse-phase chromatographic separation is typically employed, followed by detection using electrospray ionization (ESI) in either positive or negative ion mode.

Chromatographic Separation: A C18 column is commonly used to separate this compound from other components in the sample. The mobile phase usually consists of a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of a small amount of formic acid to improve ionization efficiency. ekb.eg

Mass Spectrometric Detection: In positive ion mode, the molecule can be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion, further confirming the identity of the compound. Tandem mass spectrometry (MS/MS) is employed to generate characteristic fragment ions, which are crucial for structural confirmation. The fragmentation of the nitro group (loss of NO₂ or HNO₂) is a key diagnostic feature. nist.gov

Table 1: Representative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| LC System | |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Mode | ESI Positive and Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp | 350 °C |

| Precursor Ion (m/z) | [M+H]⁺, [M-H]⁻ |

| Product Ions (m/z) | Dependent on collision energy |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a classic and powerful technique for the analysis of fatty acid methyl esters (FAMEs). mdpi.com Given that this compound is a methyl ester, it is amenable to GC-MS analysis, provided it has sufficient thermal stability.

Chromatographic Separation: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is typically used for the separation. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure the elution of all analytes. researchgate.net

Mass Spectrometric Detection: Electron ionization (EI) is the most common ionization technique used in GC-MS. The resulting mass spectrum contains a wealth of structural information, including a molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern of FAMEs is well-characterized, with typical cleavages occurring at the ester group and along the alkyl chain. researchgate.net The presence of the nitro group will introduce specific fragmentation pathways that can be used for identification.

Table 2: Predicted GC-MS Data for this compound

| Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| ~15-20 | Not always observed | 213 ([M-NO₂]⁺), 185, 143, 87, 74 (base peak) |

The base peak at m/z 74 is a characteristic fragment for methyl esters resulting from a McLafferty rearrangement. researchgate.net The ion at m/z 87 is also a common fragment for FAMEs. researchgate.net The loss of the nitro group (NO₂) resulting in a fragment at m/z 213 would be a key indicator for this compound.

Integration of Findings

By integrating the data from both LC-MS and GC-MS, a comprehensive and confident identification of this compound can be achieved. LC-MS provides soft ionization data, confirming the molecular weight, while GC-MS offers detailed fragmentation patterns for structural elucidation. Furthermore, for quantitative analysis, one technique can be used as the primary method, while the other serves as a confirmatory tool, enhancing the reliability of the results. This integrated approach is essential for detailed research findings where the accurate identification and quantification of specific nitrated lipids are critical.

Theoretical and Computational Chemistry Studies of Nitrated Fatty Esters

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of nitrated fatty esters, DFT calculations are instrumental in elucidating reaction mechanisms, determining the stability of intermediates, and predicting the regioselectivity of nitration reactions.

The formation of nitro-fatty acids can occur through various mechanisms, often involving the addition of nitrogen dioxide (•NO₂) to a double bond. nih.gov DFT studies can model these reaction pathways. For instance, the nitration of an unsaturated fatty acid ester likely proceeds through the initial homolytic addition of •NO₂ to the double bond, forming a β-nitroalkyl radical. nih.gov This intermediate can then undergo further reactions to yield the final nitrated product. DFT calculations can map the potential energy surface of these reaction steps, identifying transition states and calculating activation barriers, which helps in understanding the kinetics and thermodynamics of the process. acs.org

While specific DFT studies on methyl 12-nitrododecanoate are not extensively available in public literature, the general principles derived from studies on other nitrated fatty acids are applicable. For example, DFT calculations have been used to study the fragmentation of nitro-fatty acids in mass spectrometry, helping to elucidate their structure based on their fragmentation patterns. nih.gov These studies involve calculating the energies of different fragmentation pathways to predict the most likely outcomes.

Table 1: Hypothetical DFT-Calculated Parameters for a Key Step in Fatty Acid Nitration

Below is an interactive table illustrating hypothetical energy values for the addition of •NO₂ to a double bond, a key step in the formation of a nitrated fatty acid. These values are representative of what DFT calculations could provide.

| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | ΔE (kcal/mol) | ΔG (kcal/mol) |

| •NO₂ Addition | C=C + •NO₂ | [C-C(•)-NO₂]‡ | •C-C-NO₂ | -15 | -5 |

| H Abstraction | •C-C-NO₂ + R-H | [C-C(H)-NO₂---R•]‡ | H-C-C-NO₂ + R• | -10 | -2 |

Note: The values in this table are illustrative and based on general principles of radical addition reactions. Actual values would require specific DFT calculations for this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like this compound, understanding its conformational landscape is crucial as it influences its physical properties and biological activity.

Table 2: Typical Conformational Data for a Long-Chain Fatty Acid Ester

This interactive table provides representative data that could be obtained from a conformational analysis of a molecule like this compound.

| Conformational Parameter | Description | Typical Value Range |

| End-to-End Distance | The distance between the first and last carbon atom of the alkyl chain. | 5 - 15 Å |

| Radius of Gyration | A measure of the molecule's compactness. | 3 - 8 Å |

| Dihedral Angle Distribution | The distribution of torsion angles along the carbon backbone. | Shows preference for anti (180°) and gauche (±60°) conformations. |

Note: These values are representative and would vary based on the specific force field and simulation conditions used in a molecular dynamics study.

In Silico Approaches for Predicting Reactivity and Selectivity

In silico methods, which are computational approaches to scientific research, are increasingly used to predict the reactivity and selectivity of chemical compounds, as well as their potential biological activities and toxicities. researchgate.netnih.gov For this compound, these methods can provide valuable predictions about its chemical behavior.

One important aspect of the reactivity of nitrated fatty acids is their ability to act as Michael acceptors. nih.gov The nitro group is a strong electron-withdrawing group, which makes the β-carbon atom electrophilic and susceptible to attack by nucleophiles, such as the thiol groups of cysteine residues in proteins. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reactivity of a series of related compounds based on their structural features. nih.govmdpi.com These models use statistical methods to correlate descriptors (numerical representations of molecular properties) with experimental activity.

For predicting the selectivity of reactions, computational models can assess the relative energies of different reaction pathways. For instance, in the nitration of an unsaturated precursor to this compound, in silico models could help predict whether nitration is more likely to occur at one position over another, based on the electronic and steric properties of the molecule.

Table 3: Examples of Descriptors Used in In Silico Models for Predicting Reactivity

This interactive table lists some common molecular descriptors that could be used in a QSAR model to predict the reactivity of this compound.

| Descriptor Class | Example Descriptor | Information Provided |

| Electronic | Partial charge on β-carbon | Relates to electrophilicity and susceptibility to nucleophilic attack. |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital, indicating susceptibility to electron donation. | |

| Topological | Molecular Connectivity Indices | Encodes information about the branching and size of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Describes the lipophilicity of the molecule, influencing its distribution in biological systems. univ-ovidius.ro |

Note: The selection of descriptors is crucial for building a predictive QSAR model and depends on the specific property being modeled.

Advanced Applications of Methyl 12 Nitrododecanoate in Chemical Synthesis and Materials Science

Use as Precursors in Complex Organic Synthesis

The strategic placement of the nitro group at the terminus of a twelve-carbon chain makes Methyl 12-nitrododecanoate a valuable precursor for the synthesis of complex organic molecules, particularly macrocyclic compounds. Macrocycles, which are large ring structures, are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to biological targets. duke.edunih.gov The synthesis of these structures often relies on high-dilution techniques or template-assisted reactions to favor intramolecular cyclization over intermolecular polymerization. nih.gov

The terminal nitro group of this compound can be chemically transformed into a variety of other functional groups, which can then participate in cyclization reactions. For instance, the nitro group can be reduced to a primary amine. This transformation creates an ω-amino ester, a classic precursor for the synthesis of macrolactams, a class of macrocycles containing an amide bond within the ring. The general strategy involves the activation of the carboxylic acid (derived from the hydrolysis of the methyl ester) and its subsequent reaction with the terminal amino group to form the cyclic amide.

Furthermore, the nitro group can participate directly in carbon-carbon bond-forming reactions, such as the Henry reaction (nitroaldol reaction), to build more complex linear precursors for macrocyclization. researchgate.net This reaction involves the addition of the nitronate anion (formed by deprotonation of the nitroalkane) to an aldehyde, creating a β-nitro alcohol. This functionality can be further elaborated before the final ring-closing step.

The synthesis of bioactive macrocycles often requires the strategic incorporation of diverse functional groups to tune their properties. nih.govresearchgate.net The versatility of the nitro group allows for its conversion into ketones or aldehydes through methods like the Nef reaction, providing alternative handles for cyclization strategies. rsc.orgresearchgate.net These transformations highlight the potential of this compound as a flexible starting material for the diversity-oriented synthesis of macrocycle libraries. cam.ac.uk

Table 1: Potential Transformations of this compound for Macrocycle Synthesis

| Starting Material | Transformation Reaction | Resulting Functional Group | Target Macrocycle Class |

| This compound | Reduction (e.g., with H₂, Pd/C) | Primary Amine (-NH₂) | Macrolactam |

| This compound | Nef Reaction | Aldehyde (-CHO) | Macrolactone (via intramolecular Wittig or similar) |

| This compound | Henry Reaction with a dialdehyde | β-Nitro alcohol | Complex polyfunctional macrocycle |

Role in the Development of Novel Polymer and Material Systems

The presence of the nitro group makes this compound a candidate monomer for the synthesis of functional polymers. Nitro-containing monomers can be incorporated into polymer backbones to impart specific properties or to serve as a handle for post-polymerization modification. researchgate.nettcichemicals.com

One potential application lies in the synthesis of nitrogen-containing polymers. openmedicinalchemistryjournal.com The reduction of the nitro group to an amine after polymerization would yield a polymer with pendant primary amine groups. These amino-functionalized polymers are valuable in a range of applications, including as gene delivery vectors, in CO₂ capture technologies, and as platforms for the immobilization of catalysts or bioactive molecules. rsc.org

The nitro group itself can influence the properties of a polymer. For instance, the incorporation of nitro groups can enhance the thermal stability and modify the viscoelastic properties of materials. nih.gov Furthermore, nitro-functionalized polymers can be designed to be photo-responsive. The o-nitrobenzyl ester group, a related functionality, is a well-known photocleavable group used in the design of photodegradable hydrogels and for creating patterned thin films. mdpi.comumass.edu While this compound does not possess the ortho-nitrobenzyl structure, the principle of incorporating photo-sensitive nitroaromatic monomers demonstrates a strategy that could be adapted. researchgate.net

Polymerization-induced self-assembly (PISA) is a powerful technique for creating well-defined polymer nanostructures. whiterose.ac.uk The amphiphilic nature that would arise from the transformation of the nitro group in a polymer derived from this compound could be exploited in self-assembly processes. For example, a block copolymer containing a block derived from this monomer could self-assemble into micelles or other ordered structures in a selective solvent. acs.org

Table 2: Potential Polymer Architectures from this compound

| Polymerization Strategy | Monomer(s) | Key Feature of Resulting Polymer | Potential Application |

| Copolymerization followed by reduction | This compound and a standard monomer (e.g., methyl methacrylate) | Pendant primary amine groups | Drug delivery, CO₂ capture |

| Polycondensation | Diacid derivative of this compound and a diamine | Aliphatic polyamide with nitro groups | High-performance engineering plastic |

| Ring-opening metathesis polymerization (ROMP) | Cyclic derivative of this compound | Functionalized polyolefin | Specialty materials with tunable properties |

Catalytic Applications in Chemical Transformations

While this compound is more commonly viewed as a substrate or precursor, its derivatives have potential applications in catalysis. The long alkyl chain can be used to create catalysts with specific solubility properties, for instance, enabling their use in biphasic catalysis or for creating self-assembled catalytic nanostructures.

A key catalytic application stems from the transformation of the nitro group. The reduction of the nitro group to an amine is often carried out using heterogeneous catalysts, such as palladium on carbon (Pd/C) or nickel-based catalysts. sciopen.com The study of the catalytic hydrogenation of similar long-chain methyl esters, like methyl ricinoleate, provides insights into the conditions that could be applied for the selective reduction of the nitro group in this compound without affecting the ester functionality. sciopen.com

The resulting ω-amino dodecanoic acid methyl ester could serve as a ligand for transition metal catalysts. The coordination of the amino group and potentially the carbonyl oxygen of the ester to a metal center could create a pincer-type ligand, which are known to form highly stable and active catalysts for a variety of organic transformations.

Furthermore, the long alkyl chain could be used to support a catalyst on a solid phase, facilitating catalyst recovery and reuse, a key principle of green chemistry. For example, the terminal functional group could be used to anchor a catalytic species to a polymer resin or silica (B1680970) support.

Table 3: Potential Catalytic Systems Derived from this compound

| Catalyst Type | Derivatization of this compound | Catalytic Reaction |

| Homogeneous Catalyst | Reduction to amine, followed by reaction with a metal precursor | Hydrogenation, cross-coupling reactions |

| Supported Catalyst | Functionalization of the terminal group and grafting onto a solid support (e.g., silica, polymer) | Various organic transformations with enhanced recyclability |

| Phase Transfer Catalyst | Quaternization of the derived amino group | Reactions between immiscible phases |

Future Research Directions and Methodological Challenges in Methyl 12 Nitrododecanoate Research

Development of Highly Regio- and Stereoselective Synthetic Strategies for Diverse Nitrated Esters

The synthesis of specific isomers of nitrated fatty acids, such as methyl 12-nitrododecanoate, presents a significant challenge. Current methods often result in a mixture of regioisomers and stereoisomers, which can be difficult to separate. mdpi.comnih.gov Future research will need to focus on developing highly selective synthetic methods to produce pure, single isomers of these compounds.

One promising approach is the use of enzymatic synthesis. For example, variants of the β-subunit of tryptophan synthase (TrpB) have been used to catalyze the C-C bond formation between nitroalkanes and serine, producing noncanonical amino acids with high enantioselectivity. nih.govacs.org This type of biocatalytic approach could be adapted for the synthesis of nitrated esters, potentially offering a high degree of control over the position and stereochemistry of the nitro group.

Another area of active research is the development of new catalytic systems for stereoselective reactions. For instance, palladium-catalyzed reactions have been used to synthesize β-C-glycosides with high stereoselectivity. sioc-journal.cn Similar catalyst systems could be explored for the synthesis of nitrated esters. The nitro-Mannich (aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, is another versatile tool for creating chiral centers and has been used in the synthesis of biologically active compounds. frontiersin.orgnih.gov

Elucidation of Undiscovered Reaction Mechanisms and Pathways

The reaction mechanisms involved in the formation and transformation of this compound and other nitrated esters are not fully understood. While it is known that nitration of unsaturated fatty acids can occur through various pathways, the exact mechanisms and the factors that control the product distribution are still under investigation. nih.govnih.govresearchgate.net

For example, the nitration of oleic acid with nitrogen dioxide (*NO2) has been shown to produce a mixture of vinyl and allyl isomers of nitro-oleic acid, as well as other products such as elaidic acid and various nitro-hydroxy, nitro-keto, and nitro-epoxy stearic acids. nih.govresearchgate.net The formation of these different products suggests that multiple reaction pathways are at play.

Theoretical studies can provide valuable insights into these reaction mechanisms. For instance, density functional theory (DFT) calculations have been used to study the decomposition mechanisms of nitrate (B79036) esters and the stabilizing effect of aromatic amines. nih.gov Similar computational approaches could be applied to investigate the reaction pathways involved in the synthesis and transformation of this compound.

Advancements in High-Throughput Analytical Methodologies for Isomer Characterization

The characterization of the different isomers of nitrated esters is a significant analytical challenge. Due to their similar physical and chemical properties, separating and identifying individual isomers can be difficult. mdpi.comnih.gov

Mass spectrometry (MS) based approaches, often coupled with liquid chromatography (LC-MS), have been the primary tools for the identification and characterization of nitrated fatty acids. researchgate.netplos.org High-resolution mass spectrometry can provide accurate mass measurements, which helps to confirm the elemental composition of the molecules. plos.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecules and generate characteristic product ions that can help to identify the position of the nitro group and other structural features. nih.gov

However, even with these advanced techniques, the unambiguous identification of all isomers can be challenging. Future research should focus on developing new and improved analytical methods for the high-throughput characterization of nitrated ester isomers. This could include the development of new chromatography columns with improved selectivity, the use of novel ionization techniques in mass spectrometry, and the application of advanced data analysis algorithms to process the complex datasets generated by these methods.

Exploration of Non-Canonical Chemical Transformations of the Nitroalkene Moiety

The nitroalkene group is a versatile functional group that can undergo a variety of chemical transformations. researchgate.netscispace.com While many of these reactions are well-established, there is still room for the exploration of new and non-canonical transformations of the nitroalkene moiety in compounds like this compound.

For example, nitroalkenes can act as latent 1,2-biselectrophiles, allowing for the synthesis of 1,4-diketones through a multicatalytic approach. acs.org The nitro group can also be used as a handle for further functionalization, as it can be converted into other functional groups such as amines, carbonyls, and oximes. researchgate.net

The exploration of these non-canonical transformations could lead to the development of new synthetic methodologies and the creation of novel compounds with interesting biological activities. For instance, the enzymatic synthesis of noncanonical amino acids using nitroalkanes as nucleophiles has already been demonstrated. nih.govacs.org

Integration with Emerging Chemical Technologies for Enhanced Synthesis and Characterization

Flow chemistry, which involves performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion, offers several advantages for nitration reactions. vapourtec.comewadirect.comewadirect.com These reactions are often highly exothermic and can be hazardous to perform on a large scale in batch reactors. ewadirect.com Flow reactors allow for better control over reaction parameters such as temperature and stoichiometry, which can lead to improved yields, higher purity, and enhanced safety. vapourtec.comewadirect.com

The integration of these emerging technologies with traditional chemical methods will be crucial for advancing our understanding of this compound and for unlocking its full potential in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.